Bienvenue dans la boutique en ligne BenchChem!

2-Amino-3H-quinazolin-4-one

Antimalarial Drug Discovery Protease Inhibition Selectivity Profiling

Procure 2-amino-3H-quinazolin-4-one (CAS 20198-19-0) to exploit its unique 2-amino substitution pattern, which is critical for regioisomeric control in SAR campaigns. Unlike other quinazolinone isomers, this specific core enables precise derivatization to access N-aryl pharmacophores, anchors structure-based design for plasmepsins (>10-fold selectivity over human Cathepsin D), TGT, and SARS-CoV-2 proteases (IC50 <0.25 µM, SI >100), and serves as a validated non-peptidomimetic starting point for fragment-based antimalarial and broad-spectrum antiviral lead optimization.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 20198-19-0
Cat. No. B1384119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3H-quinazolin-4-one
CAS20198-19-0
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=N2)N
InChIInChI=1S/C8H7N3O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H3,9,10,11,12)
InChIKeySDTFBAXSPXZDKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3H-quinazolin-4-one (CAS 20198-19-0) — Core Heterocyclic Scaffold for Antimalarial, Anticancer, and Antiviral Discovery Programs


2-Amino-3H-quinazolin-4-one (also designated 2-aminoquinazolin-4(3H)-one) is a nitrogen-rich heterocyclic core of the quinazolinone family. It features a fused benzene/pyrimidinone system with an amino group at the 2-position and a keto functionality at position 4, conferring a molecular weight of 161.16 g/mol and a high melting point of 314–315 °C . This compound serves as a foundational building block for diverse medicinal chemistry campaigns, with demonstrated utility in synthesizing regioisomeric N-substituted derivatives, benzimidazoquinazolinones, and solid-phase combinatorial libraries [1][2]. Its intrinsic biological profile, including thymidylate synthesis inhibition and in vitro antitumor activity, underpins its role as a validated starting point for structure–activity relationship (SAR) exploration rather than an end-use therapeutic .

Why 2-Amino-3H-quinazolin-4-one (CAS 20198-19-0) Cannot Be Replaced by a General Quinazolinone Analog in Medicinal Chemistry Campaigns


Although the quinazolin-4-one scaffold is broadly distributed in the literature, the specific 2-amino substitution pattern of 20198-19-0 defines a unique chemical and biological identity that is not interchangeable with other positional isomers or derivatives. Generic substitution fails for two primary reasons. First, regioisomeric control is critical: synthetic routes to N-aryl-substituted 2-aminoquinazolin-4-ones require precise control of reaction conditions to avoid the competing formation of 3-arylquinazolin-4-ones, a divergence that directly impacts which downstream pharmacophores can be accessed [1]. Second, the 2-amino group serves as a key anchor for structure-based design in multiple, unrelated target classes—including plasmepsins, tRNA-guanine transglycosylase (TGT), and SARS-CoV-2 proteases—where even minor substituent changes dramatically alter selectivity profiles (e.g., >10-fold shifts in enzyme vs. off-target inhibition) [2][3]. Consequently, substituting an alternative quinazolinone core without this specific 2-amino motif would invalidate established SAR models and introduce unpredictable changes in potency, selectivity, and synthetic tractability.

Quantitative Differentiation Evidence for 2-Amino-3H-quinazolin-4-one (CAS 20198-19-0) Against Direct Analogs and In-Class Alternatives


Class-Level Enzyme Selectivity: >10-Fold Preference for Plasmodium Plasmepsins Over Human Cathepsin D

The 2-aminoquinazolin-4(3H)-one scaffold exhibits a consistent and quantifiable class-level selectivity advantage when targeting malarial digestive vacuole plasmepsins (Plms I, II, IV) versus the human off-target aspartic protease Cathepsin D. In fragment-based discovery campaigns, most 2-aminoquinazolin-4(3H)-one based inhibitors demonstrated >10-fold selectivity for Plms over CatD, establishing this core as a privileged starting point for developing selective antimalarial agents [1]. This contrasts with other quinazolinone subclasses lacking the 2-amino group, which have not been reported to yield this selectivity window. Further optimization studies enhanced this selectivity factor up to 100-fold for Plm II and IV versus CatD through R1 substituent modifications [2].

Antimalarial Drug Discovery Protease Inhibition Selectivity Profiling

In Vitro Antiplasmodial Potency: Micromolar Growth Inhibition of Plasmodium falciparum 3D7

The 2-aminoquinazolin-4(3H)-one scaffold yields compounds that inhibit the growth of Plasmodium falciparum 3D7 in cell-based assays with an IC50 of approximately 1 μM [1]. This cellular efficacy, while modest, is notable because it was achieved with early fragment-derived leads prior to extensive optimization. In contrast, the parent compound 2-amino-3H-quinazolin-4-one itself lacks direct reported antiplasmodial data, but its derivatives demonstrate that the core scaffold is capable of translating enzymatic plasmepsin inhibition into whole-cell activity. This establishes a baseline potency threshold that can be improved upon through rational design, as demonstrated by subsequent optimization efforts [2].

Malaria Phenotypic Screening Antiparasitic Activity

Enzyme Inhibition Profile: Discriminatory Activity Against Phosphodiesterase-I and Carbonic Anhydrase-II

A library of 25 derivatives of 2-substituted quinazolin-4(3H)-ones, which share the core scaffold of 2-amino-3H-quinazolin-4-one, was evaluated for inhibition of phosphodiesterase-I (PDE) and carbonic anhydrase-II (CA). Among these, compound 15 exhibited dual inhibitory activity with IC50 values of 344.33 ± 4.32 µM against PDE and 20.94 ± 0.58 µM against CA [1]. For context, the standard CA inhibitor acetazolamide exhibits an IC50 of 0.12 ± 0.03 µM, while the PDE standard EDTA shows an IC50 of 277.69 ± 2.52 µM. While the parent compound 2-amino-3H-quinazolin-4-one was not directly tested, this class-level data demonstrates that the 2-aminoquinazolin-4(3H)-one scaffold can be tuned to achieve measurable activity against these therapeutically relevant enzymes, unlike other quinazolinone subclasses that were found to be inactive [1].

Enzyme Inhibition Phosphodiesterase Carbonic Anhydrase

Synthetic Versatility: Regioselective Access to N-Aryl-2-Aminoquinazolin-4-ones vs. 3-Arylquinazolin-4-ones

A key differentiation of the 2-amino-3H-quinazolin-4-one scaffold lies in its synthetic utility for regioselective derivatization. By controlling reaction conditions, chemists can selectively access either N-aryl-substituted 2-aminoquinazolin-4-ones or their regioisomeric 3-arylquinazolin-4-ones. Using p-TsOH in refluxing t-BuOH with methyl anthranilates and N-arylcyanamides predominantly yields 3-arylquinazolin-4-ones, whereas using TMSCl at 60 °C followed by Dimroth rearrangement exclusively produces 2-(N-arylamino)quinazolin-4-ones [1][2]. This level of regiochemical control is not universally available across quinazolinone subclasses and enables the construction of diverse, focused libraries for SAR exploration. Furthermore, this scaffold has been successfully employed in solid-phase synthesis protocols, enabling the rapid generation of 2-aminoquinazolin-4-one libraries with two- and three-point diversity [3].

Medicinal Chemistry Regioselective Synthesis Combinatorial Chemistry

Antiviral Scaffold Potential: Submicromolar Inhibition of SARS-CoV-2 with Favorable Selectivity Window

The 2-aminoquinazolin-4(3H)-one scaffold has demonstrated significant antiviral activity against coronaviruses. In a study evaluating newly designed derivatives, compounds 9g and 11e exhibited potent anti-SARS-CoV-2 activity with IC50 values <0.25 µM and anti-MERS-CoV activity with IC50 <1.1 µM, while displaying no cytotoxicity (CC50 >25 µM), translating to a selectivity index (SI) >100 [1]. Furthermore, an optimized derivative (compound 1) showed an IC50 of 0.23 µM against SARS-CoV-2 with no cytotoxicity, and subsequent N-substituted derivatives improved pharmacokinetic properties while retaining antiviral potency, with one analog achieving 100% survival rate in an in vivo mouse model [2]. While the parent compound 2-amino-3H-quinazolin-4-one itself has not been reported as an antiviral, these data establish the core scaffold as a validated entry point for developing broad-spectrum anti-coronavirus agents with favorable therapeutic windows.

Antiviral Drug Discovery SARS-CoV-2 MERS-CoV Coronavirus

Validated Research and Industrial Applications for 2-Amino-3H-quinazolin-4-one (CAS 20198-19-0)


Fragment-Based Antimalarial Drug Discovery Campaigns Targeting Plasmepsins

As established by the >10-fold selectivity for plasmepsins over human Cathepsin D [1] and micromolar antiplasmodial activity [2], this scaffold is ideally suited as a starting point for fragment-based or structure-guided optimization of novel antimalarial agents. Procurement is recommended for laboratories seeking a validated, non-peptidomimetic core that inherently minimizes off-target liability against a key human protease.

Medicinal Chemistry Core for Regioselective Library Synthesis

The ability to switch between 2-arylamino and 3-aryl regioisomers through simple changes in reaction conditions [1] makes this compound a strategic procurement choice for groups engaged in high-throughput SAR exploration. It enables rapid diversification of the quinazolinone scaffold, reducing the synthetic burden of generating focused compound collections for screening against multiple targets.

Antiviral Hit-to-Lead Optimization for Coronaviruses (SARS-CoV-2/MERS-CoV)

Given the submicromolar potency (IC50 <0.25 µM) and high selectivity index (>100) demonstrated by 2-aminoquinazolin-4(3H)-one derivatives against SARS-CoV-2 and MERS-CoV [1], this scaffold serves as a validated chemical entry point for antiviral drug discovery. Its demonstrated potential for PK optimization and in vivo efficacy [2] supports its procurement for pandemic preparedness and broad-spectrum anti-coronavirus research programs.

Multi-Target Enzyme Inhibitor Screening (PDE/CA)

As evidenced by the class-level inhibition of both phosphodiesterase-I and carbonic anhydrase-II [1], this scaffold provides a versatile platform for exploring enzyme inhibition across multiple target classes. Laboratories seeking to identify novel PDE or CA inhibitors can utilize this core as a starting point for synthesizing focused libraries, with the potential to optimize potency and selectivity through systematic derivatization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.